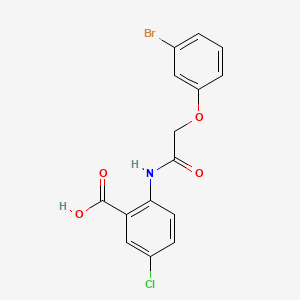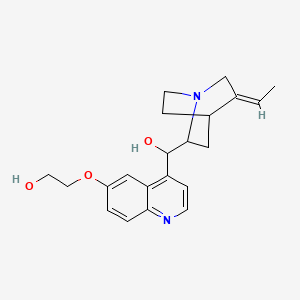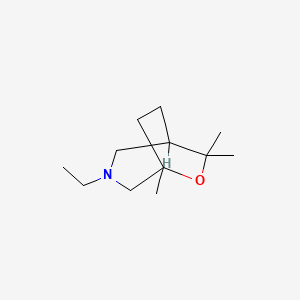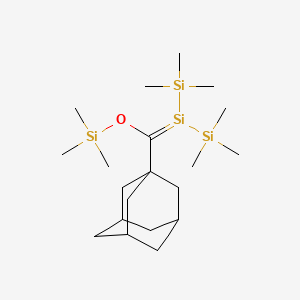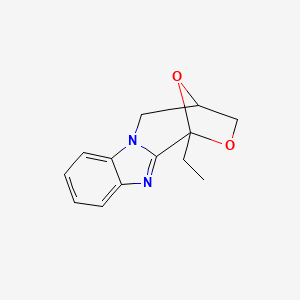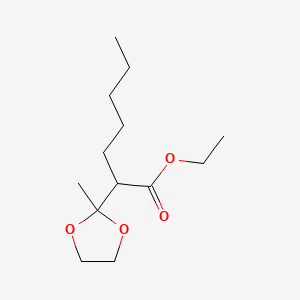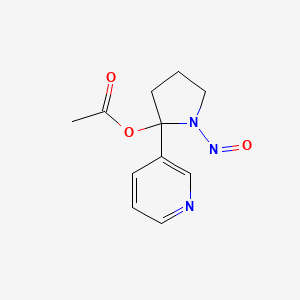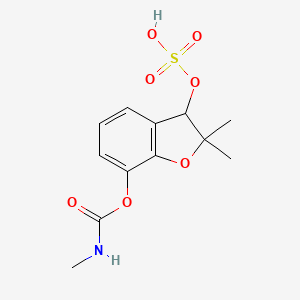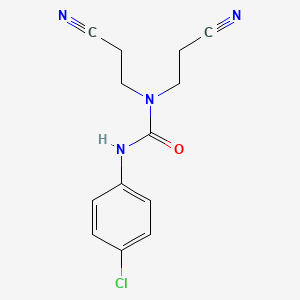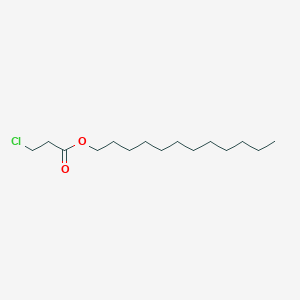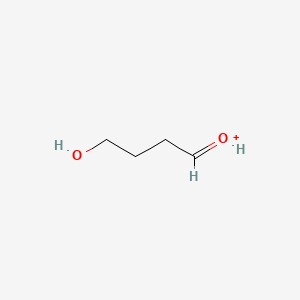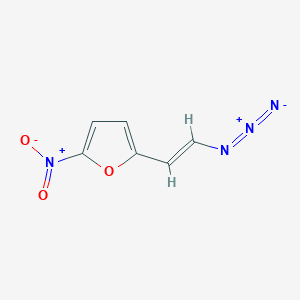
Furan, 2-(2-azidoethenyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-(2-azidoethenyl)-5-nitro-: is a heterocyclic organic compound that features a furan ring substituted with a 2-azidoethenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(2-azidoethenyl)-5-nitro- typically involves the introduction of the azido and nitro groups onto a furan ring. One common method involves the reaction of a furan derivative with azidoethenyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Furan, 2-(2-azidoethenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Furan, 2-(2-azidoethenyl)-5-nitro- is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of azido and nitro groups with biological molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Furan, 2-(2-azidoethenyl)-5-nitro- involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Benzene, (2-azidoethenyl)-: Similar structure but with a benzene ring instead of a furan ring.
Furan, 2-(2-azidoethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Propiedades
Número CAS |
73023-88-8 |
|---|---|
Fórmula molecular |
C6H4N4O3 |
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
2-[(E)-2-azidoethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-4-3-5-1-2-6(13-5)10(11)12/h1-4H/b4-3+ |
Clave InChI |
UGOBSKKKCCICAU-ONEGZZNKSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/N=[N+]=[N-] |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
